2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
Description
2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole-derived carboxylic acid characterized by a nitro group at the 4-position and an ethoxy substituent at the 3-position of the pyrazole ring. Its molecular structure combines a polar nitro group (electron-withdrawing) and an ethoxy moiety (electron-donating), creating a unique electronic environment that may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2-(3-ethoxy-4-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3-16-7-6(11(14)15)4-10(9-7)5(2)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJWIZRUWNYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Attachment of the propanoic acid moiety: This can be done through a substitution reaction where the pyrazole nitrogen reacts with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted pyrazole derivatives.
Scientific Research Applications
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its nitro and ethoxy groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties
*Inferred molecular formula: Likely C₉H₁₁N₃O₅ based on substituents.
Key Comparative Insights
Substituent Effects on Reactivity and Stability Ethoxy vs. Methoxy Groups: Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate replaces the ethoxy group with methoxy, reducing steric bulk and altering electron-donating capacity. Methoxy groups enhance solubility in polar solvents compared to ethoxy, which may improve bioavailability in pharmaceutical contexts. Nitro Group Position: All compounds retain the 4-nitro substituent, which strongly withdraws electrons, increasing the acidity of the adjacent carboxylic acid (e.g., pKa ~3.05 in the ethoxycarbonyl analog ).
Steric and Electronic Modifications The compound 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid introduces a methyl group on the propanoic acid chain, increasing steric hindrance. This may reduce enzymatic degradation in biological systems but could also limit binding affinity to target receptors. In 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid , the pyrazole is linked to a phenyl group, enhancing aromatic stacking interactions. This structural feature is absent in the target compound, suggesting divergent applications (e.g., materials science vs. medicinal chemistry).
Synthetic and Commercial Viability The discontinued status of this compound contrasts with the availability of analogs like the methoxy and ethoxycarbonyl derivatives. This may reflect synthetic challenges (e.g., nitro group instability under reflux conditions ) or insufficient demand.
Biological Activity
2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, with the CAS number 1855899-69-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The molecular formula of this compound is , with a molecular weight of 229.19 g/mol. Its structure includes a pyrazole ring substituted with an ethoxy group and a nitro group, which are crucial for its biological activity.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, modifications to the pyrazole structure have led to compounds that can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives similar to this compound showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely studied. Compounds within this class have demonstrated efficacy against various bacterial strains and fungi. For example, similar compounds were tested against E. coli and Aspergillus niger, showing promising results in inhibiting microbial growth . The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways in pathogens.
3. Anticancer Activity
Some studies have explored the anticancer properties of pyrazole derivatives, including those related to this compound. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and the inhibition of cell proliferation .
Case Study 1: Anti-inflammatory Effects
In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited significant reductions in edema comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) at similar dosages .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of pyrazole derivatives against clinical isolates of bacteria. The compound was tested using disk diffusion methods, revealing zones of inhibition that suggested its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
